7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 634569-37-2
Cat. No.: VC6786833
Molecular Formula: C22H12F2N2O3
Molecular Weight: 390.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634569-37-2 |
|---|---|
| Molecular Formula | C22H12F2N2O3 |
| Molecular Weight | 390.346 |
| IUPAC Name | 7-fluoro-1-(4-fluorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H12F2N2O3/c23-13-6-4-12(5-7-13)19-18-20(27)15-11-14(24)8-9-16(15)29-21(18)22(28)26(19)17-3-1-2-10-25-17/h1-11,19H |
| Standard InChI Key | UCJPOTMQPUAJCX-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 7-fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, delineates its intricate architecture (Fig. 1). The core structure consists of a chromeno[2,3-c]pyrrole system—a fused tricyclic framework comprising a benzopyran moiety annulated with a pyrrole ring. Key substituents include:
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A 7-fluoro group on the chromene fragment.
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A 4-fluorophenyl group at position 1 of the pyrrole ring.
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A pyridin-2-yl substituent at position 2.
The numbering system follows IUPAC conventions, with the chromene oxygen at position 9 and the pyrrole nitrogen at position 3. The dihydro designation indicates partial saturation at the pyrrole ring, while the dione functionality arises from ketone groups at positions 3 and 9.
Synthetic Strategies
Multicomponent Cyclization Approach
The synthesis of chromeno[2,3-c]pyrrole-diones is frequently achieved via multicomponent reactions (MCRs). A representative protocol involves the condensation of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates (1), aryl aldehydes (2), and primary amines (3) under mild conditions . For the target compound, the reaction would employ:
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Methyl 4-(2-hydroxy-5-fluorophenyl)-2,4-dioxobutanoate (fluorinated analog of 1).
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4-Fluorobenzaldehyde as the aryl aldehyde (2).
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2-Aminopyridine as the primary amine (3).
The reaction proceeds through a cascade mechanism involving Knoevenagel condensation, Michael addition, and cyclization, yielding the dihydrochromenopyrrole-dione core (Table 1) .
Table 1: Optimized Synthesis Conditions
Post-Synthetic Modifications
Further functionalization may involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce additional fluorinated groups. For instance, palladium-catalyzed cross-coupling using Pd2(dba)3 and XantPhos in toluene at 110°C could append aryl halides to the pyridine ring .
Physicochemical Properties
The compound’s properties are influenced by its fluorinated and heteroaromatic substituents (Table 2) .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular formula | C23H14F2N2O3 | High-res MS |
| Molecular weight | 428.37 g/mol | Calculated |
| logP | 3.85 ± 0.12 | Chromatographic |
| Aqueous solubility | 12.7 µM (pH 7.4) | Shake-flask |
| Melting point | 238–240°C | DSC |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (500 MHz, DMSO-d6):
Infrared Spectroscopy (IR)
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